molecular formula C11H15NO4S B2373355 5-[(Phenylsulfonyl)amino]pentanoic acid CAS No. 133932-29-3

5-[(Phenylsulfonyl)amino]pentanoic acid

Cat. No. B2373355
CAS RN: 133932-29-3
M. Wt: 257.3
InChI Key: LMOLNMFWFNINRU-UHFFFAOYSA-N
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Description

5-[(Phenylsulfonyl)amino]pentanoic acid is a chemical compound . It is used for pharmaceutical testing . It has been characterized using NMR spectroscopy .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of amino acids with benzenesulfonyl chloride in a medium of aqueous base . The compounds are characterized using FTIR, 1H-NMR, 13C-NMR, and elemental analysis .


Physical And Chemical Properties Analysis

5-[(Phenylsulfonyl)amino]pentanoic acid is likely to share similar physical and chemical properties with its analogs. For instance, pentanoic acid is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .

Scientific Research Applications

  • Synthesis and Resolution of Amino Acids :5-[(Phenylsulfonyl)amino]pentanoic acid derivatives have been utilized in the synthesis of amino acids like L-2-Amino-5-arylpentanoic acids, which are significant in the study of constituent amino acids in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).

  • Development of ELISA for Sulfonamide Antibiotics :Derivatives of 5-[(Phenylsulfonyl)amino]pentanoic acid have been integral in developing a highly sensitive enzyme-linked immunosorbent assay (ELISA) for detecting sulfonamide antibiotics in milk samples (Adrián et al., 2009).

  • HIV-Protease Assay Applications :Certain derivatives, such as (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, have been used for synthesizing oligopeptides to serve as sequence-specific chromogenic protease substrates, particularly for detecting HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).

  • Inhibition of Nitric Oxide Synthases :Compounds like S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid, related to 5-[(Phenylsulfonyl)amino]pentanoic acid, have been explored for their potential in inhibiting nitric oxide synthases, an area of interest in biochemical research (Ulhaq et al., 1998).

  • Peptide Chemistry and Bioactivity :The compound has seen use in peptide chemistry, such as in the synthesis of analogues like 4-amino-1,2-dithiolane-4-carboxylic acid derivatives, contributing to understanding peptide conformation and bioactivity (Morera et al., 2002).

  • Thromboxane A2 Synthetase Inhibition and Receptor Blockade :Research includes the study of molecules like (E)-5-[[[(3-pyridinyl)[3-(trifluoromethyl)phenyl]-methylen]amino]oxy]pentanoic acid, which combines thromboxane A2 synthetase inhibition with prostaglandin endoperoxide receptor blockade (Clerck et al., 1989).

  • Studying Vasorelaxation Mechanisms :Derivatives like 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid have been developed for studying vasorelaxation mechanisms, providing insights into the role of cytochrome P450 epoxygenase metabolites in biological systems (Yang et al., 2005).

  • Matrix Metalloproteinase-2 (MMP-2) Induced Apoptosis :Research includes studying pentanoic acid derivatives targeting MMP-2 for inducing apoptosis in chronic myeloid leukemia cell lines (Mukherjee, Adhikari, & Jha, 2017).

Safety And Hazards

While specific safety data for 5-[(Phenylsulfonyl)amino]pentanoic acid is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

5-(benzenesulfonamido)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c13-11(14)8-4-5-9-12-17(15,16)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOLNMFWFNINRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Phenylsulfonyl)amino]pentanoic acid

Synthesis routes and methods

Procedure details

To a solution of 41 (3 g, 22.90 mmol), in a solvent mixture of CH2Cl2 (100 mL) and THF (50 mL) at room temperature were added Et3N (7.96 mL, 57.25 mmol), followed by benzenesulfonyl chloride (6.13 mL, 48.09 mmol). The mixture was stirred overnight at room temperature and then treated with a saturated aqueous solution of NH4Cl. The phases were separated and the aqueous layer was extracted several times with CH2Cl2. The combined organic extracts were dried over (MgSO4) and evaporated under reduced pressure giving a mixture of mono- and bis-alkylated products. The residue was dissolved in THF (50 mL) and water (50 mL), and LiOH was added. The resulting mixture was stirred for 4 h at room temperature, and then was treated with 1N HCl until pH 1. The phases were separated and the aqueous layer was extracted several times with AcOEt. The combined organic extracts were dried over (MgSO4) and then evaporated under reduced pressure, yielding compound 42 (2.95 g, 48%) as a white powder: 1H NMR (300 MHz, acetone-d6) δ 7.86 (d, J=7 Hz, 2H), 7.64-7.57 (m, 3H), 6.47 (br. s, 1H), 2.96-2.89 (m, 2H), 2.27-2.23 (m, 2H), 1.60-1.50 (m, 4H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
7.96 mL
Type
reactant
Reaction Step Two
Quantity
6.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
48%

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